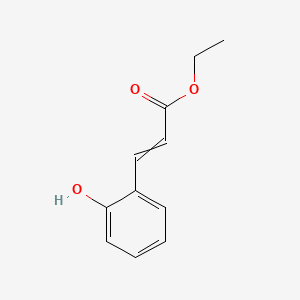
(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring and a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves the reaction of a pyrrolidine derivative with an acetamide precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include formylating agents and catalysts that facilitate the formation of the formyl group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets in biological systems. The formyl group and the pyrrolidine ring play crucial roles in its binding to these targets, which can include enzymes and receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its structural features.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-(2-formyl-1-pyrrolidinyl)-2-oxoethyl)-, ®-: The enantiomer of the compound with different stereochemistry.
N-Formylpyrrolidine: A simpler compound with a similar formyl group but lacking the acetamide moiety.
Pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of the formyl group.
Uniqueness
(S)-N-(2-(2-Formylpyrrolidin-1-yl)-2-oxoethyl)acetamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Número CAS |
99952-49-5 |
|---|---|
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
N-[2-[(2S)-2-formylpyrrolidin-1-yl]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C9H14N2O3/c1-7(13)10-5-9(14)11-4-2-3-8(11)6-12/h6,8H,2-5H2,1H3,(H,10,13)/t8-/m0/s1 |
Clave InChI |
HXPLRFNNPINGHP-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)NCC(=O)N1CCC[C@H]1C=O |
SMILES canónico |
CC(=O)NCC(=O)N1CCCC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Carbamic acid, N-[4-chloro-5-[[5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]hydroxymethyl]-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B8769115.png)

![5-((Trifluoromethyl)sulfinyl)benzo[d]oxazole](/img/structure/B8769121.png)



